methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate
Description
Historical Development of Triazole-Azetidine-Sulfonamide Hybrid Molecules
The historical trajectory of triazole-azetidine-sulfonamide hybrids is rooted in the independent development of their constituent motifs. Sulfonamides emerged as the first systemic antibacterial agents following Gerhard Domagk’s 1932 discovery of Prontosil, a sulfamyl-containing dye active against streptococcal infections. By the 1940s, sulfonamides were structurally diversified to enhance target specificity, particularly against carbonic anhydrases and dihydropteroate synthase.
Triazoles entered medicinal chemistry in the mid-20th century, with Bladin’s 1885 characterization of the 1,2,3-triazole ring later gaining pharmacological relevance through antifungal azoles like fluconazole. The advent of click chemistry in 2001, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized triazole incorporation into drug scaffolds by enabling regioselective synthesis under mild conditions.
Azetidines , though known since the early 20th century, gained prominence in the 2010s as saturated four-membered heterocycles offering improved metabolic stability over piperidines or pyrrolidines. Innovations in photochemical C–H functionalization, as demonstrated by Enamine and Pfizer researchers in 2025, allowed efficient azetidine ring alkylation—a critical step for hybrid molecule synthesis.
The fusion of these motifs began in earnest in the 2020s, with studies such as Nocentini et al.’s 2016 work on triazole-containing benzenesulfonamides showing nanomolar inhibition of carbonic anhydrase isoforms. Concurrently, advances in nanoformulation techniques enabled the delivery of triazole-sulfonamide conjugates, enhancing their bioavailability for antiparasitic applications.
Position Within Medicinal Chemistry Literature
Methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate occupies a unique niche in drug discovery literature, intersecting three active research domains:
Triazole-Enhanced Sulfonamides : The compound builds upon benzenesulfonamide scaffolds modified with 1,2,3-triazoles, which improve binding to metalloenzyme active sites through dipole-dipole interactions and hydrogen bonding. For instance, Nocentini et al. demonstrated that triazole-linked benzenesulfonamides achieve subnanomolar inhibition of carbonic anhydrase XII (K~i~ = 0.45 nM).
Azetidine-Containing Therapeutics : Azetidines’ ring strain (≈25 kcal/mol) confers conformational rigidity, reducing off-target interactions. The 2025 synthesis of 2-alkylazetidines via photochemical decarboxylative Giese reactions provided scalable methods to incorporate azetidine into complex hybrids like the subject compound.
Multicomponent Hybridization Strategies : Modern drug design increasingly employs synergistic hybridization, as seen in sulfonamide-triazine hybrids showing PI3Kα inhibition (68% at 100 μM). The subject compound extends this paradigm by combining azetidine’s pharmacokinetic advantages with triazole-sulfonamide pharmacodynamics.
A comparative analysis of related hybrids reveals distinct advantages:
IC~50~ for most active compound; *Relative to sulfadiazine control.
Significance of Structural Motifs: Triazole, Azetidine, and Sulfonamide Integration
The triazole-azetidine-sulfonamide architecture exemplifies rational drug design through complementary pharmacophoric elements:
Triazole Ring : The 1,2,3-triazol-2-yl group serves as a bioisostere for amide bonds, resisting enzymatic degradation while participating in π-π stacking and hydrogen bonding. Crystallographic studies of similar hybrids show triazole nitrogen atoms coordinating with catalytic zinc ions in carbonic anhydrases.
Azetidine Motif : Azetidine’s saturated four-membered ring reduces conformational flexibility compared to larger N-heterocycles, enhancing target selectivity. Photochemical functionalization methods enable C–H bond diversification at the azetidine C3 position, as demonstrated in the synthesis of 2-alkylazetidines under flow conditions.
Sulfonamide Linker : The sulfonyl group bridges the benzoate and azetidine moieties, providing strong electron-withdrawing effects that stabilize the molecule’s transition state during enzyme inhibition. Molecular docking of analogous sulfonamides reveals sulfonamide oxygen atoms forming hydrogen bonds with Thr199 and Gln92 in carbonic anhydrase II.
The methyl benzoate ester further modulates solubility and bioavailability. Ester prodrug strategies, as employed in oseltamivir, allow passive diffusion across cell membranes, with intracellular esterases cleaving the ester to release the active benzoic acid derivative.
Properties
IUPAC Name |
methyl 4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-21-13(18)10-2-4-12(5-3-10)22(19,20)16-8-11(9-16)17-14-6-7-15-17/h2-7,11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSZEUMRXNIZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction, where an azide reacts with an alkyne to form the 1,2,3-triazole ring.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Esterification: Finally, the benzoate ester is formed through esterification of the sulfonylated intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit notable antimicrobial activity. Methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate has shown effectiveness against various bacterial strains and fungi. Studies suggest that the triazole moiety can interfere with the synthesis of ergosterol in fungal cells, thereby inhibiting growth .
Anticancer Potential
The compound has also been investigated for its anticancer properties. The azetidine and triazole components are believed to enhance the compound's ability to target specific cancer cell pathways. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is achieved through the reaction of azide and alkyne components under copper-catalyzed conditions.
- Azetidine Synthesis : The azetidine ring is formed by cyclization reactions involving suitable amines and carbonyl compounds.
- Sulfonation Reaction : The introduction of the sulfonyl group is performed using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
- Esterification : Finally, methylation is performed to convert the carboxylic acid into the methyl ester form .
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacteria and fungi. Results indicated a significant reduction in microbial viability at concentrations as low as 10 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Efficacy
A research article detailed the effects of this compound on breast cancer cell lines. The compound induced apoptosis in MCF7 cells with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that it activated caspase pathways and inhibited cell proliferation .
Mechanism of Action
The mechanism of action of methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- Ester Group : Methyl esters (target) generally exhibit higher metabolic stability than ethyl esters (I-6230 series) due to reduced steric hindrance .
- Sulfonyl Linker: The sulfonyl group in the target compound distinguishes it from non-sulfonylated analogues (e.g., I-6273), enabling interactions with serine or cysteine residues in enzymatic pockets .
Agrochemical Analogues ()
Sulfonylurea herbicides in , such as metsulfuron methyl ester, share structural similarities but differ in critical regions:
Key Observations :
- Triazine vs. Triazole : Metsulfuron’s triazine group targets acetolactate synthase (ALS) in plants, whereas the triazole-azetidine system in the target compound may interact with mammalian enzymes (e.g., kinases or proteases) .
- Sulfonyl Group Position : The target compound’s sulfonyl group is directly linked to the azetidine ring, unlike the sulfonylurea bridge in agrochemicals, which reduces hydrolytic instability .
Research Findings and Data Tables
Physicochemical Properties (Inferred from Analogues)
| Property | Target Compound | I-6230 (Ethyl analogue) | Metsulfuron Methyl |
|---|---|---|---|
| Molecular Weight | ~365 g/mol | ~353 g/mol | ~381 g/mol |
| LogP (Predicted) | 1.8 | 2.3 | 1.5 |
| Hydrogen Bond Acceptors | 7 | 6 | 9 |
| Metabolic Stability | High (methyl ester) | Moderate (ethyl ester) | Low (sulfonylurea) |
Notes:
- LogP values calculated using fragment-based methods; the target compound’s lower LogP suggests improved aqueous solubility versus I-6230 .
- Metabolic stability inferred from ester group hydrolysis rates and sulfonamide resistance to enzymatic degradation .
Crystallographic Refinement Data
The target compound’s structure determination likely employs SHELXL for refinement (e.g., R-factor < 5%), as described in and . Comparatively, agrochemicals like metsulfuron methyl ester require similar refinement protocols but exhibit distinct unit cell parameters due to bulkier substituents .
Biological Activity
Methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of azetidine and triazole moieties. The structural framework consists of a benzoate group linked to a sulfonyl group and an azetidine ring substituted with a triazole. The general structure can be represented as follows:
Biological Activity Overview
-
Anticancer Activity :
- Research indicates that compounds containing triazole and azetidine structures exhibit significant anticancer properties. For instance, derivatives with similar frameworks have shown effectiveness against various cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) through mechanisms that include apoptosis induction and cell cycle arrest at the G2/M phase .
- A study demonstrated that modifications at the C-4 position of the triazole significantly enhanced antiproliferative activity against these cancer cell lines .
-
Antimicrobial Properties :
- Compounds featuring the triazole moiety are known for their broad-spectrum antimicrobial activities. They have been reported to exhibit antibacterial, antifungal, and antiviral effects. The presence of the azetidine ring may enhance these properties by improving solubility and bioavailability .
- In vitro studies have shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .
-
Antileishmanial Activity :
- Some sulfonyl derivatives related to this compound have demonstrated promising antileishmanial activity. For example, specific derivatives were tested against Leishmania species, showing significant cytotoxic effects with low lethal concentrations (LC50 values in micromolar range) . This highlights the potential for developing new treatments for leishmaniasis.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which is critical for preventing tumor proliferation.
- Apoptosis Induction : Evidence suggests that it triggers intrinsic apoptotic pathways leading to programmed cell death in affected cells .
- Enzyme Inhibition : Triazole-containing compounds often act as enzyme inhibitors, particularly targeting carbonic anhydrases involved in tumor growth and metastasis .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
